[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with hydroxymethyl groups at the 2 and 5 positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
Wirkmechanismus
The mechanism by which [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s hydroxymethyl groups play a crucial role in its reactivity and interactions, facilitating binding and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis can be compared with other similar compounds such as:
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol: The non-hydrochloride form of the compound.
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol acetate: An acetate derivative with different reactivity.
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol sulfate: A sulfate derivative with unique properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Eigenschaften
CAS-Nummer |
1197163-84-0 |
---|---|
Molekularformel |
C6H14ClNO2 |
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-2-6(4-9)7-5;/h5-9H,1-4H2;1H/t5-,6+; |
InChI-Schlüssel |
GZPSBGQXCUGMDE-KNCHESJLSA-N |
Isomerische SMILES |
C1C[C@H](N[C@H]1CO)CO.Cl |
Kanonische SMILES |
C1CC(NC1CO)CO.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.